(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol can be used as a precursor for the synthesis of diaryl sulfides, which further serve as building blocks for the creation of chiral ligands. These ligands are crucial components in asymmetric synthesis, a technique used to obtain specific enantiomers (mirror image forms) of chiral molecules.One example is the synthesis of sulfimides and N-tosylsulfimides, which act as efficient chiral ligands in various catalytic reactions. Source: Sigma-Aldrich product page, (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol:
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol serves as a key starting material for the synthesis of (S,S)-Reboxetine. This compound is a selective norepinephrine reuptake inhibitor (NRI) medication used to treat major depressive disorder. The (S,S) enantiomer is the active form of Reboxetine, and the use of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol allows for the targeted synthesis of this specific form. Source: Sigma-Aldrich product page, (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol:
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol can be employed in the synthesis of L-2-Mercaptosuccinic acid. This compound holds potential applications in the development of polyesters with specific functionalities, including the presence of a mercapto group (containing a sulfhydryl group, -SH). The introduction of this group can influence the properties of the resulting polymer, making it potentially useful in various fields. Source: Sigma-Aldrich product page, (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol:
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a synthetic molecule not found naturally. It serves as a valuable chiral starting material for the synthesis of other important compounds in scientific research [].
The key features of the molecule include:
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a versatile starting material for various syntheses:
Irritant